
Eu(TTA)2NO3(TPPO)2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eu(TTA)2NO3(TPPO)2 is a photoluminescent europium (III) complex . It uses β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .
Synthesis Analysis
The synthesis of this compound involves the use of β-diketonates and aromatic carboxylic acids as the first ligands and TPPO as a second neutral ligand . The photoluminescence intensity of the complexes with β-diketonates as first ligands are higher than those with aromatic carboxylic acids as first ligands .Molecular Structure Analysis
The crystal structure of this compound was established by X-ray crystallography . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions . The coordination polyhedron of the Eu (III) atom is a distorted dodecahedron .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its photoluminescent nature and its crystal structure . The crystals are triclinic, noncentrocymmetrical . The central Eu (III) atom coordinates two oxygen atoms of two TPPO molecules, two oxygen atoms of the nitrate group, and four oxygen atoms of two TTA ions .Mecanismo De Acción
Eu(TTA)2NO3(TPPO)2 exhibits emission spectra dominated by narrow bands arising from intraconfigurational-4 fN transitions centered on RE 3+ ion . Eu 3+ ion coordination compounds display characteristic narrow bands assigned to 5D0 → 7FJ ( J = 0, 1, 2, 3 and 4) transitions which are dominated by hypersensitive 5D0 → 7F2 around 612 nm and thus exhibit pure red color .
Direcciones Futuras
Propiedades
Número CAS |
14264-79-0 |
|---|---|
Fórmula molecular |
C52H38EuF6NO9P2S2 |
Peso molecular |
1212.896 |
InChI |
InChI=1S/2C18H15OP.2C8H4F3O2S.Eu.NO3/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*9-8(10,11)7(13)4-5(12)6-2-1-3-14-6;;2-1(3)4/h2*1-15H;2*1-4H;;/q;;2*-1;+3;-1 |
Clave InChI |
WWMREEDGJWKWRY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.C1=CSC(=C1)C(=O)[CH-]C(=O)C(F)(F)F.[N+](=O)([O-])[O-].[Eu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


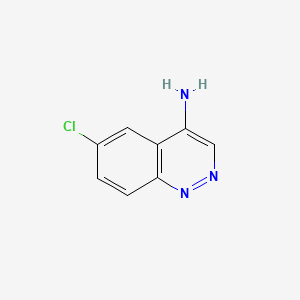
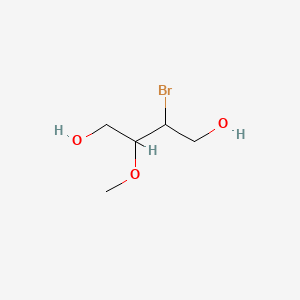
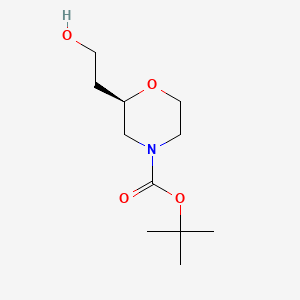
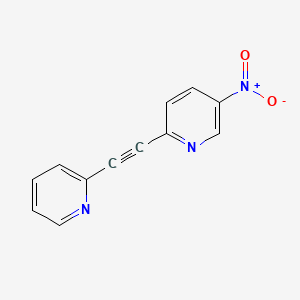
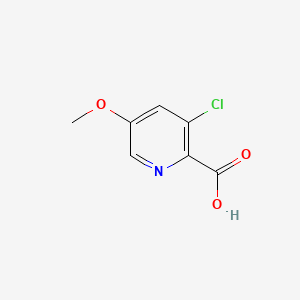
![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)
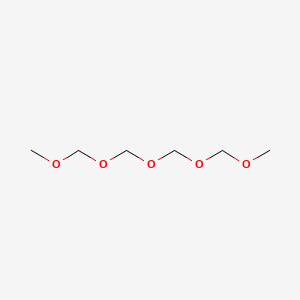
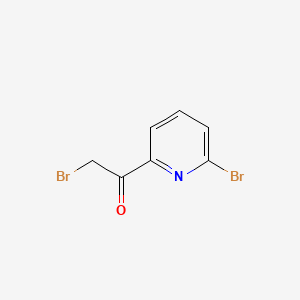

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)


